molecular formula C14H12O2 B12883653 1-(4-(2-(Furan-2-yl)vinyl)phenyl)ethanone

1-(4-(2-(Furan-2-yl)vinyl)phenyl)ethanone

Cat. No.: B12883653
M. Wt: 212.24 g/mol
InChI Key: GIOVFEHAVBHDRM-RMKNXTFCSA-N
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Description

1-(4-(2-(Furan-2-yl)vinyl)phenyl)ethanone is an organic compound that features a furan ring attached to a phenyl group via a vinyl linkage, with an ethanone group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-(2-(Furan-2-yl)vinyl)phenyl)ethanone can be synthesized through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-(Furan-2-yl)vinyl)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The vinyl group can be reduced to form the corresponding ethyl derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

    Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used for bromination and sulfonation reactions, respectively.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Ethyl-substituted derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 1-(4-(2-(Furan-2-yl)vinyl)phenyl)ethanone involves its interaction with various molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the vinyl and ethanone groups can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(2-(Furan-2-yl)vinyl)phenyl)ethanone is unique due to its combination of a furan ring, a vinyl linkage, and a phenyl group with an ethanone substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

1-[4-[(E)-2-(furan-2-yl)ethenyl]phenyl]ethanone

InChI

InChI=1S/C14H12O2/c1-11(15)13-7-4-12(5-8-13)6-9-14-3-2-10-16-14/h2-10H,1H3/b9-6+

InChI Key

GIOVFEHAVBHDRM-RMKNXTFCSA-N

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)/C=C/C2=CC=CO2

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C=CC2=CC=CO2

Origin of Product

United States

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